molecular formula C17H17NO3S2 B13149356 9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide

9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide

Cat. No.: B13149356
M. Wt: 347.5 g/mol
InChI Key: NLMLEQUSGRGRNP-UHFFFAOYSA-N
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Description

9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide is a chemical compound belonging to the thioxanthene class. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound is characterized by its unique structure, which includes an acetyl group, a dimethylamino group, and a sulfonamide group attached to the thioxanthene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide typically involves multiple steps. One common method starts with the acetylation of 9-lithio-N,N-dimethylthioxanthene-2-sulfonamide. This intermediate is then subjected to a condensation reaction, followed by an amine exchange to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioxanthene derivatives with different functional groups.

Scientific Research Applications

9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide involves its interaction with various molecular targets. It acts as an antagonist on different postsynaptic receptors, including dopaminergic, serotonergic, histaminergic, alpha-adrenergic, and muscarinic receptors. This broad receptor activity contributes to its potential therapeutic effects, such as antipsychotic, anxiolytic, and anti-depressive properties .

Comparison with Similar Compounds

Similar Compounds

    Thiothixene: Another thioxanthene derivative used as an antipsychotic agent.

    Chlorprothixene: A thioxanthene derivative with similar antipsychotic properties.

    Flupenthixol: A thioxanthene derivative used in the treatment of schizophrenia.

Properties

Molecular Formula

C17H17NO3S2

Molecular Weight

347.5 g/mol

IUPAC Name

9-acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide

InChI

InChI=1S/C17H17NO3S2/c1-11(19)17-13-6-4-5-7-15(13)22-16-9-8-12(10-14(16)17)23(20,21)18(2)3/h4-10,17H,1-3H3

InChI Key

NLMLEQUSGRGRNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C

Origin of Product

United States

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